molecular formula C6H13NO8P- B1261351 Scyllo-inosamine-4-phosphate

Scyllo-inosamine-4-phosphate

Cat. No. B1261351
M. Wt: 258.14 g/mol
InChI Key: AYESCHMRXGYEFV-UYSNGIAKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-ammonio-1-deoxy-scyllo-inositol 4-phosphate(1-) is an inositol phosphate oxoanion that is the conjugate base of 1-amino-1-deoxy-scyllo-inositol 4-phosphate, arising from deprotonation of the phosphate OH groups and protonation of the amino group;  major species at pH 7.3. It is a conjugate base of a 1-amino-1-deoxy-scyllo-inositol 4-phosphate.

Scientific Research Applications

Synthesis and Chemical Characterization

Scyllo-inosamine-4-phosphate has been a subject of study for its synthesis and chemical properties. Suami et al. (1970) described the synthesis of various inosamines, including scyllo-inosamine, from bromodeoxyinositols, providing foundational knowledge for further chemical studies (Suami, Ogawa, & Uchida, 1970).

Plant-Microbe Interaction

Research by Geddes et al. (2019) explored the role of scyllo-inosamine in transkingdom signalling between plants and rhizosphere bacteria. They engineered a synthetic pathway for the production of scyllo-inosamine in plants, demonstrating its potential in regulating bacterial gene expression in the rhizosphere, with implications for agricultural productivity (Geddes et al., 2019).

Soil Science and Ecology

Turner and Richardson (2004) identified scyllo-inositol phosphates, including scyllo-inosamine phosphates, in soil. Their research provided a method for determining these compounds in soil extracts, contributing to our understanding of organic phosphorus compounds in soils (Turner & Richardson, 2004).

Microbial Nutrition and Symbiosis

Scyllo-inosamine is involved in the symbiotic relationship between legumes and rhizobia, as explored by Schoffers et al. (2008). They synthesized scyllo-inosamine and investigated its role as a nutritional mediator in this symbiosis, emphasizing its significance in agricultural sciences (Schoffers, Gurung, Kohler, & Rossbach, 2008).

Antibiotic Biosynthesis

Research on aminoglycoside antibiotics has involved scyllo-inosamine. Huang et al. (2002) studied the role of an aminotransferase involved in converting 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine, an intermediate in the biosynthesis of 2-deoxystreptamine, a component of many antibiotics (Huang, Li, Yu, & Spencer, 2002).

properties

Molecular Formula

C6H13NO8P-

Molecular Weight

258.14 g/mol

IUPAC Name

[(2S,3R,5S,6R)-4-azaniumyl-2,3,5,6-tetrahydroxycyclohexyl] phosphate

InChI

InChI=1S/C6H14NO8P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-6,8-11H,7H2,(H2,12,13,14)/p-1/t1?,2-,3+,4+,5-,6?

InChI Key

AYESCHMRXGYEFV-UYSNGIAKSA-M

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1[NH3+])O)O)OP(=O)([O-])[O-])O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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